molecular formula C12H14BF3KNO2 B7981950 Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate

Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate

Cat. No.: B7981950
M. Wt: 311.15 g/mol
InChI Key: MASXSLMMFGGBRT-UHFFFAOYSA-N
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Description

Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their utility in various synthetic transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate typically involves the reaction of 4-(tetrahydrofurfurylaminocarbonyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Cross-Coupling Reactions: Typically involve palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and probes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium styryltrifluoroborate

Uniqueness

Potassium 4-(tetrahydrofurfurylaminocarbonyl)phenyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other potassium organotrifluoroborates. Its tetrahydrofurfurylaminocarbonyl moiety offers additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3NO2.K/c14-13(15,16)10-5-3-9(4-6-10)12(18)17-8-11-2-1-7-19-11;/h3-6,11H,1-2,7-8H2,(H,17,18);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXSLMMFGGBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NCC2CCCO2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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